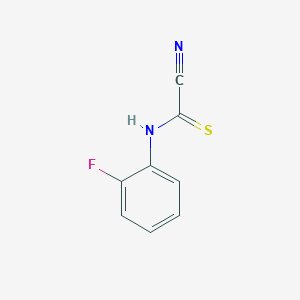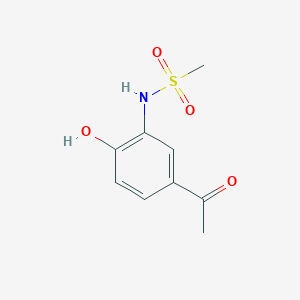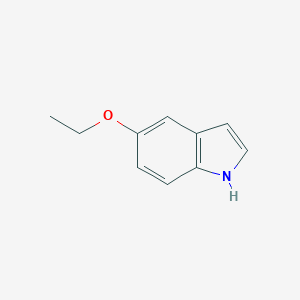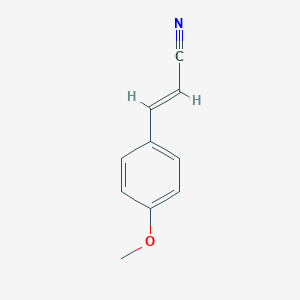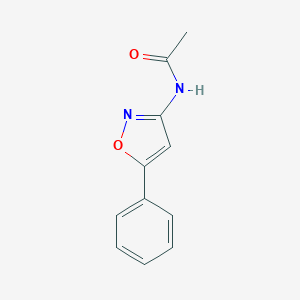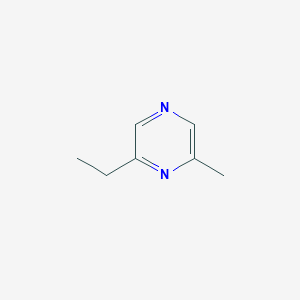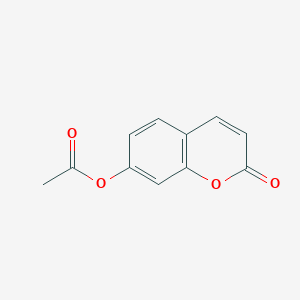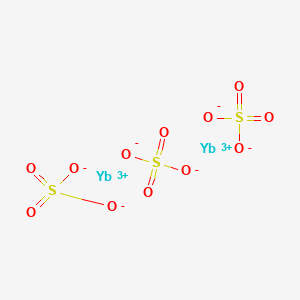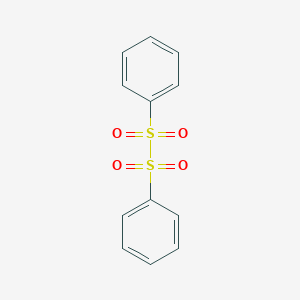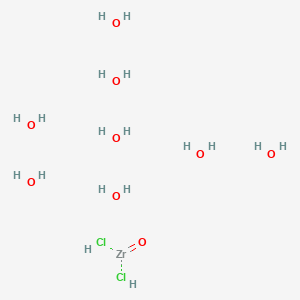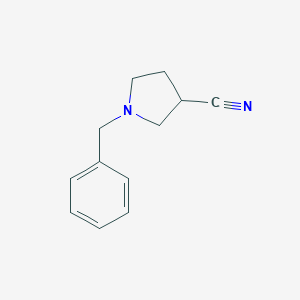
1-Benzylpyrrolidine-3-carbonitrile
描述
Synthesis Analysis
The synthesis of related compounds, such as 1-benzylpyrrolidine derivatives, often involves complex reactions highlighting the compound's versatility and potential for modification. For example, a practical and efficient synthesis route of a key chiral building block, (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, demonstrates the compound's utility in synthesizing biologically active compounds. This synthesis uses a stereospecific and regioselective chlorination of in situ generated aziridinium ion, followed by nitrile anion cyclization (Ohigashi, Kikuchi, & Goto, 2010).
Molecular Structure Analysis
The crystal structure determination and analysis provide insight into the compound's molecular framework and its potential interactions. For instance, the crystal structure of a polysubstituted benzene derivative elucidates the molecule's arrangement and the intermolecular interactions, such as hydrogen bonds, that may influence its reactivity and physical properties (Zhang, 2013).
Chemical Reactions and Properties
Chemical reactions involving 1-benzylpyrrolidine derivatives often demonstrate regioselective and stereoselective transformations. A notable example is the microbial decyanation of 1-benzylpyrrolidine-2,5-dicarbonitrile, showcasing the compound's ability to undergo biocatalytic transformations, which are difficult to achieve chemically. These reactions emphasize the compound's versatility and its potential in green chemistry applications (Pinheiro et al., 2011).
Physical Properties Analysis
Physical properties, such as solubility, melting point, and crystal structure, play a crucial role in the compound's applicability in different scientific domains. Although specific studies on 1-Benzylpyrrolidine-3-carbonitrile were not directly found, related research indicates the importance of understanding these properties to optimize the compound's use in synthesis and application.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents and conditions, are essential for understanding the compound's behavior in chemical reactions. Studies on related compounds demonstrate the potential for 1-Benzylpyrrolidine-3-carbonitrile to participate in diverse chemical transformations, offering pathways to synthesize novel compounds with potential biological activities.
科学研究应用
Microbial Decyanation and Green Chemistry : Rhodococcus opacus sp-lma transformed 1-Benzylpyrrolidine-2,5-dicarbonitrile into 1-benzyl-5-cyano-2-pyrrolidinone and N-benzylacetamide. This microbial catalysis offered advantages in terms of efficiency and alignment with green chemistry principles (Pinheiro et al., 2011).
Anti-Proliferative Properties : Benzochromene derivatives synthesized from a reaction involving similar carbonitrile compounds showed potent cytotoxic activity against HT-29 cells. This suggests potential applications in chemotherapy, especially for colon cancer treatment (Ahagh et al., 2019).
Synthesis of Spiropyrrolidinyl Indenoquinoxaline Derivatives : The compound was used in the synthesis of novel functionalized indenoquinoxalone grafted spiropyrrolidine linked chromene-3-carbonitrile conjugates, indicating its utility in creating complex molecular structures (Pattanaik et al., 2018).
Total Synthesis of Alkaloids : The compound contributed to the synthesis of bioactive naphthyridine alkaloids lophocladine A and B, highlighting its role in the synthesis of biologically active compounds (Lotter et al., 2006).
Chemical Transformations under Nucleophilic Conditions : 6-Methylchromone-3-carbonitrile, a related compound, exhibited diverse reactivity towards nucleophilic reagents, leading to the formation of various heterocyclic systems, which suggests potential applications in synthetic chemistry (Ibrahim & El-Gohary, 2016).
Anti-bacterial Activity : The compound was involved in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which were evaluated for their antibacterial activity, indicating its relevance in the development of new antimicrobial agents (Rostamizadeh et al., 2013).
Insecticidal Potential : Quinoxaline derivatives synthesized using this compound demonstrated insecticidal potential against Aphis craccivora, suggesting applications in agricultural pest control (Alanazi et al., 2022).
Fluorescence Sensor and Cell Imaging : A benzo[h]chromene derivative related to this compound acted as a 'Turn On' fluorescence sensor for Pb2+, proving its utility in environmental monitoring and living cell imaging (Sinha et al., 2013).
安全和危害
未来方向
While specific future directions for 1-Benzylpyrrolidine-3-carbonitrile are not mentioned in the retrieved sources, the use of pyrrolidine compounds in drug discovery is a promising area of research . The versatility of these compounds allows for the design of new pyrrolidine compounds with different biological profiles .
属性
IUPAC Name |
1-benzylpyrrolidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCQUUNQHVAFSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C#N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405451 | |
| Record name | 1-benzylpyrrolidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylpyrrolidine-3-carbonitrile | |
CAS RN |
10603-52-8 | |
| Record name | 1-benzylpyrrolidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzylpyrrolidine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

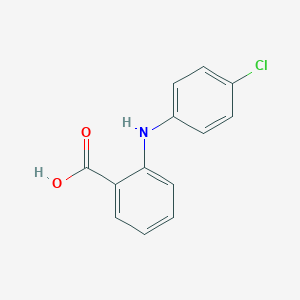
![Benzenesulfonic acid, 2,2'-thiobis[5-[(4-ethoxyphenyl)azo]-, disodium salt](/img/structure/B77448.png)
